

# structural differences between 2-amino-3-mercapto-1-propanol and homocysteine

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## Compound of Interest

Compound Name: 1-Propanol, 2-amino-3-mercapto-

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## A Comparative Guide to the Structural Differences Between 2-Amino-3-mercapto-1-propanol and Homocysteine

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an objective comparison of the structural and physicochemical properties of 2-amino-3-mercapto-1-propanol and homocysteine, supported by experimental data and methodologies for their differentiation.

## Core Structural Differences

At a fundamental level, the primary distinction between 2-amino-3-mercapto-1-propanol and homocysteine lies in their core chemical classification. Homocysteine is an  $\alpha$ -amino acid, characterized by the presence of both a carboxyl group ( $-\text{COOH}$ ) and an amino group ( $-\text{NH}_2$ ) attached to the same carbon atom (the  $\alpha$ -carbon). In contrast, 2-amino-3-mercapto-1-propanol is an amino alcohol, featuring a primary alcohol group ( $-\text{CH}_2\text{OH}$ ) instead of a carboxyl group.

Homocysteine is a homolog of the proteinogenic amino acid cysteine, containing an additional methylene bridge in its side chain.<sup>[1]</sup> Its chemical formula is  $\text{HSCH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{CO}_2\text{H}$ .<sup>[2]</sup> 2-Amino-3-mercapto-1-propanol, also known as cysteinol, can be conceptualized as the reduced form of cysteine, where the carboxylic acid is replaced by an alcohol. Its chemical formula is  $\text{C}_3\text{H}_9\text{NOS}$ .<sup>[3]</sup>

**2-Amino-3-mercapto-1-propanol (Amino Alcohol)****Key Functional Groups:**

- Hydroxyl (-OH)
- Amino (-NH<sub>2</sub>)
- Thiol (-SH)

**Homocysteine ( $\alpha$ -Amino Acid)****Key Functional Groups:**

- Carboxyl (-COOH)
- Amino (-NH<sub>2</sub>)
- Thiol (-SH)

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Caption: Core structural differences between Homocysteine and 2-Amino-3-mercapto-1-propanol.

## Physicochemical Properties

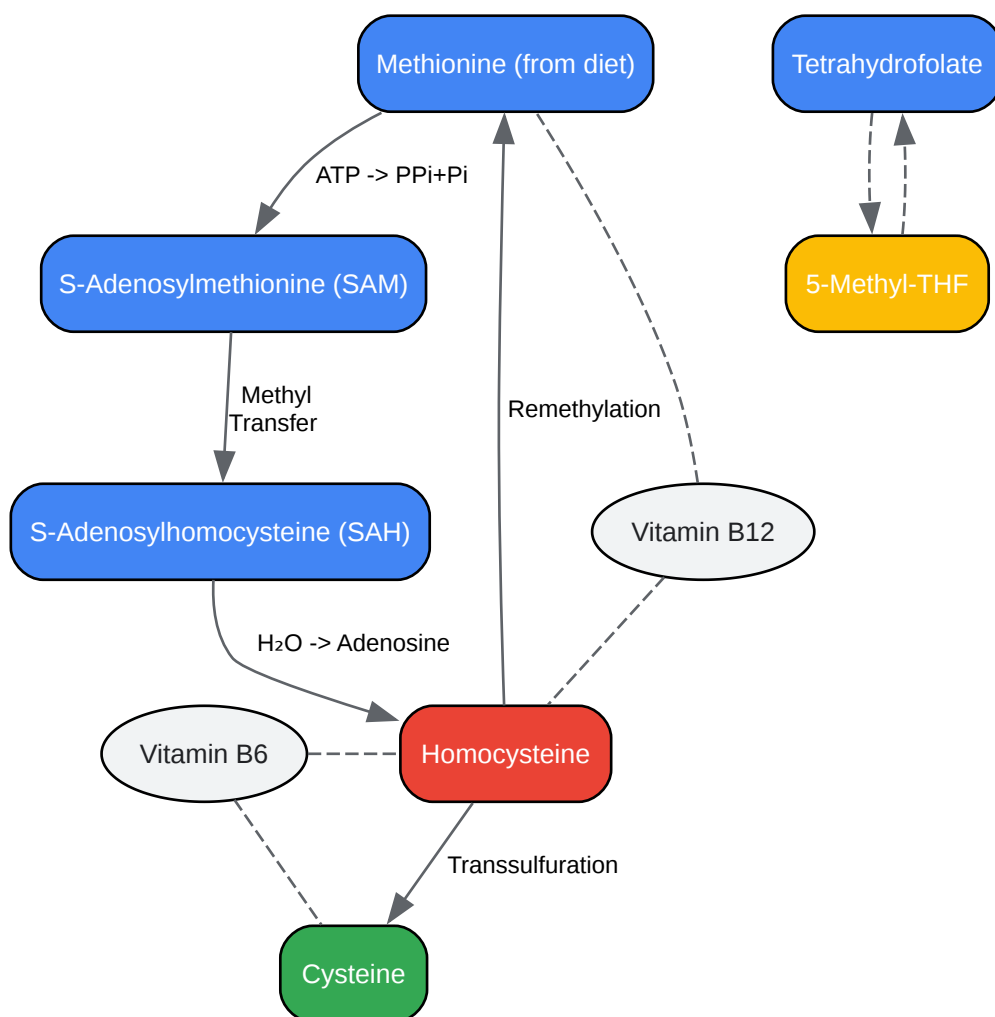
The variance in functional groups leads to distinct physicochemical properties, which are crucial for predicting their behavior in biological systems and analytical separations.

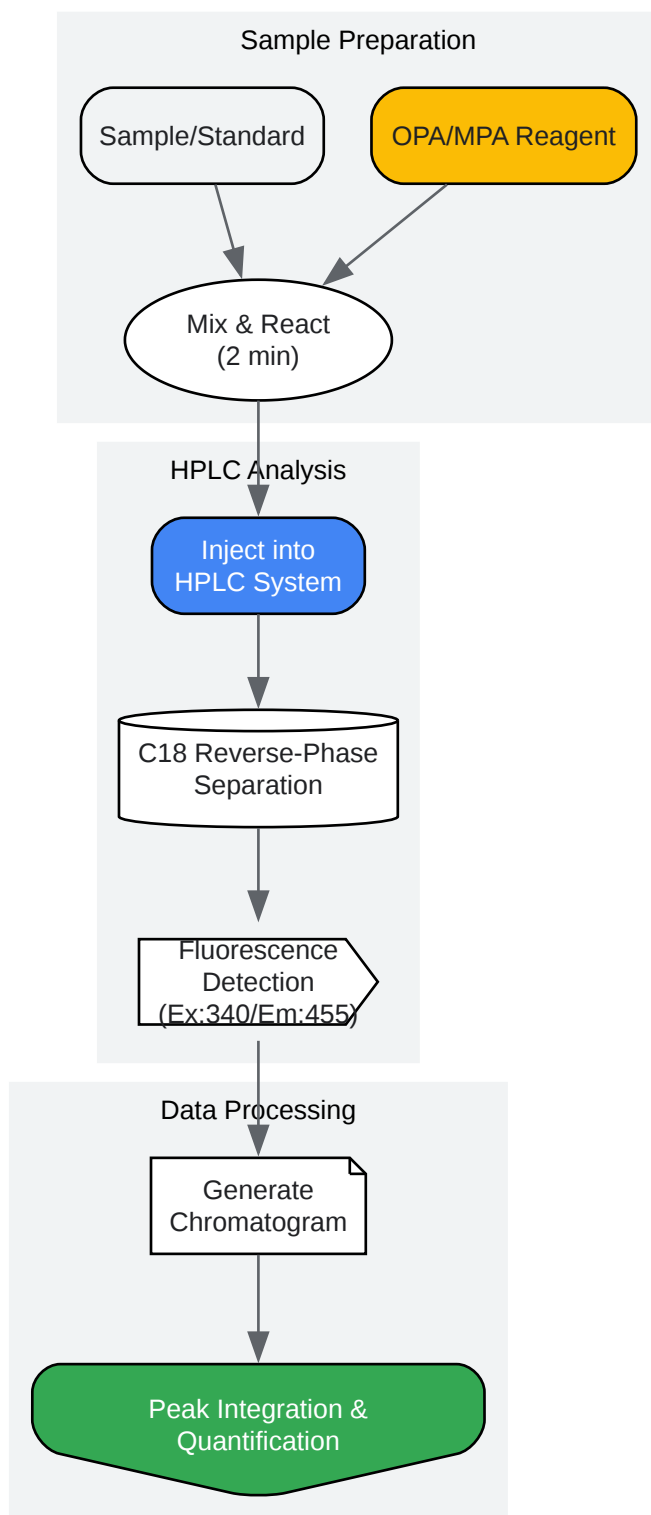
Property	2-Amino-3-mercapto-1-propanol	Homocysteine
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NOS[3]	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub> S[4]
Molecular Weight	107.18 g/mol [3][5][6]	135.18 g/mol [4]
IUPAC Name	2-amino-3-sulfanylpropan-1-ol[3]	2-Amino-4-mercaptobutanoic acid[4]
Melting Point	Not Available	232-233 °C[4]
Boiling Point (Predicted)	261.3 ± 30.0 °C[7][8]	Not Available
pKa Values	9.76 ± 0.10 (Predicted)[7][8]	pK <sub>1</sub> 2.22; pK <sub>2</sub> 8.87; pK <sub>3</sub> 10.86[4]
Water Solubility	Soluble	148 mg/mL[9]
XLogP3	-1[5][6]	-3.4

## Biological and Functional Implications

Homocysteine is a well-characterized intermediate in methionine metabolism.[10] It is not obtained from the diet but is synthesized in the body from the essential amino acid methionine.[2][11] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a risk factor for cardiovascular disease and neurodegenerative disorders.[1][9] Its pathogenicity is linked to its ability to induce oxidative stress and damage endothelial cells.[12] Homocysteine can be recycled back to methionine or converted to cysteine in processes that are dependent on B vitamins (B6, B9, B12).[11]

2-Amino-3-mercapto-1-propanol is less studied in biological systems compared to homocysteine. As the reduced analog of cysteine, it is primarily used in chemical synthesis and research applications. Its structure, containing both a thiol and an amino group, makes it a useful building block and a potential ligand for metal chelation.





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